1-(5-{[2-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea
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Overview
Description
1-(5-{[2-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound, which includes a thiadiazole ring, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-{[2-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction conditions often involve the use of absolute ethanol and triethylamine as a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-{[2-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
1-(5-{[2-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activities.
Mechanism of Action
The mechanism of action of 1-(5-{[2-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, disrupting their normal function. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Indole Derivatives: Known for their antiviral and anticancer properties.
Imidazole Derivatives: Studied for their antimicrobial and antifungal activities.
Uniqueness
1-(5-{[2-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea is unique due to its specific substitution pattern on the thiadiazole ring, which may confer distinct biological activities compared to other thiadiazole derivatives .
Properties
IUPAC Name |
1-[5-[(2-butan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-4-15(3)17-7-5-6-8-18(17)27-13-19-24-25-21(28-19)23-20(26)22-16-11-9-14(2)10-12-16/h5-12,15H,4,13H2,1-3H3,(H2,22,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMXEIVPGFNKQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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